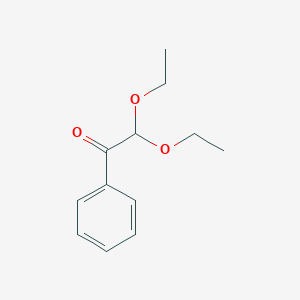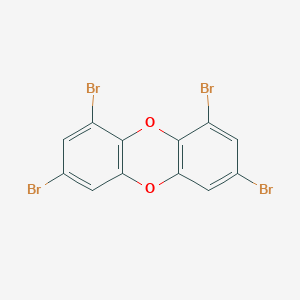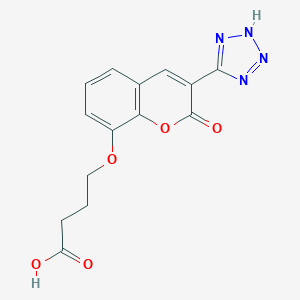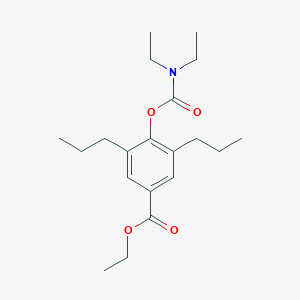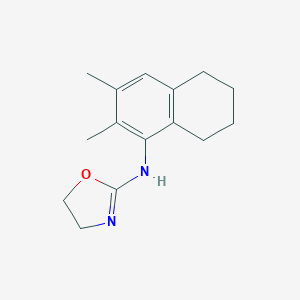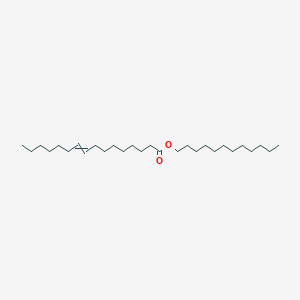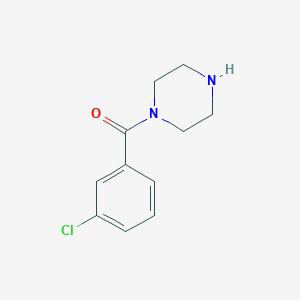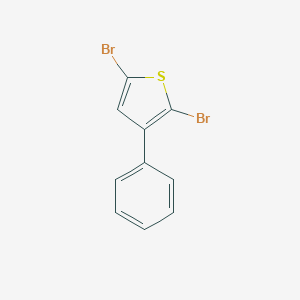
2,5-Dibromo-3-phenylthiophene
Vue d'ensemble
Description
2,5-Dibromo-3-phenylthiophene is a chemical compound with the molecular formula C10H6Br2S . It is used as a starting reagent for the synthesis of various derivatives .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-phenylthiophene involves a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-phenylthiophene consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a phenyl group at the 3 position . The molecular weight is 318.03 g/mol .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2,5-Dibromo-3-phenylthiophene is the Suzuki cross-coupling reaction . This reaction is preferred over other types of coupling reactions because it can be carried out under normal reaction conditions with a wide range of functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromo-3-phenylthiophene include a molecular weight of 318.03 g/mol, a topological polar surface area of 28.2 Ų, and a complexity of 168 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Applications De Recherche Scientifique
Synthesis of New Compounds : 2,5-Dichlorothiophen has been used to synthesize new 3,4-disubstituted thiophens and dithiophen analogues of biphenylene (Ayres, Longworth, & Mcomie, 1975).
Conducting Polythiophenes : Prolonged storage or gentle heating of 2,5-dibromo-3,4-ethylenedioxythiophene leads to highly conducting, bromine-doped poly(3,4-ethylenedioxythiophene) with high conductivity (Meng et al., 2003).
Polymerization Selectivity : The Grignard metathesis polymerization of 2,5-dibromo 3-butylthiophene indicates that head-to-tail selectivity is due to asymmetric intermediates and selective coupling by catalysts (Bahri‐Laleh, Poater, Cavallo, & Mirmohammadi, 2014).
Biological Activity : Preparation of substituted methylamines, ethylamines, and acetic acids from 2- and 3-phenylthiophens demonstrates potential for biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Antimicrobial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show promising antibacterial activity, indicating potential in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).
Organic Field-Effect Transistors : Derivatives like 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene are used in high-performance semiconductors for organic field-effect transistors (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Water-Soluble Polymers : Post-polymerization functionalization of bromide-bearing polythiophenes can produce highly water-soluble materials (Xue, Luo, & Liu, 2007).
Semiconductor and Metal Nanoparticles : Carbodithioate-containing oligo- and polythiophenes are prepared for surface functionalization of semiconductor and metal nanoparticles, useful in nanoelectronics and photovoltaics (Querner, Benedetto, Demadrille, Rannou, & Reiss, 2006).
NMR Spectra Analysis : Studies on 3-phenylthiophene in liquid-crystal solvents using NMR spectra reveal insights into intramolecular rotation and potential energy functions (Chidichimo, Liguori, Longeri, & Veracini, 1983).
Photoluminescent Materials : Electrooxidation of certain phenylthiophene derivatives can produce new classes of photoluminescent materials with specific absorbance and photoluminescence properties (Ekinci, Horasan, Altundas, & Demir, 2000).
Safety And Hazards
Orientations Futures
The future directions of 2,5-Dibromo-3-phenylthiophene research could involve its use as a monomer in the synthesis of various polymers for organic electronics-based applications . Additionally, its derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications .
Propriétés
IUPAC Name |
2,5-dibromo-3-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOXEBITOGCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404375 | |
| Record name | 2,5-Dibromo-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-phenylthiophene | |
CAS RN |
19698-46-5 | |
| Record name | 2,5-Dibromo-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



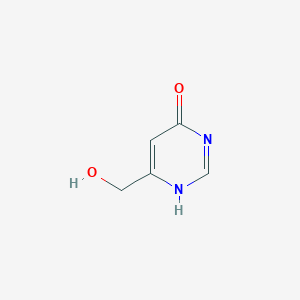
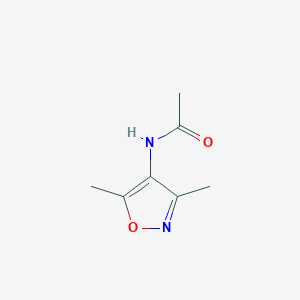
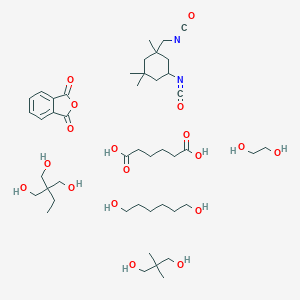
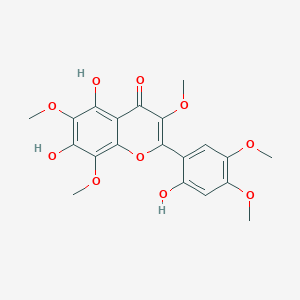
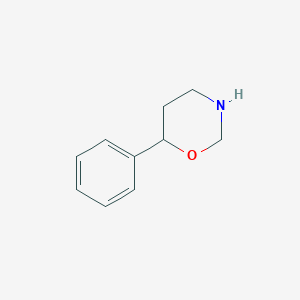
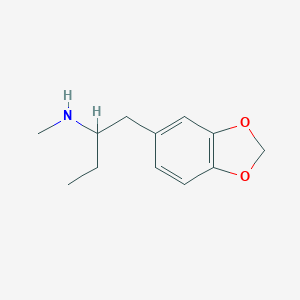
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
